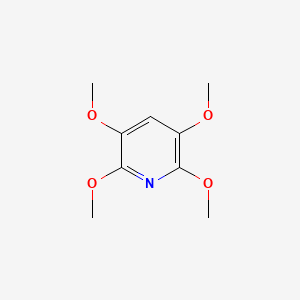

2,3,5,6-四甲氧基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,5,6-Tetramethoxypyridine is a chemical compound with the molecular formula C9H13NO4 . It is used for research purposes.

Synthesis Analysis

New polyheteroarylenes (polydiimidazopyridines) based on 2,3,5,6-tetraaminopyridine were synthesized in a 84% PPA solution using procedures described in detail in the literature .

Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetramethoxypyridine consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetramethoxypyridine include a molecular weight of 199.204 Da and a monoisotopic mass of 199.084457 Da .

科学研究应用

催化应用:包括“2,3,5,6-四甲氧基吡啶”衍生物在内的三联吡啶用于材料科学、生物医药化学和有机金属催化等各个研究领域。它们参与广泛的反应,包括人工光合作用、生化转化和聚合反应,展示了它们在有机和高分子化学中的多功能性 (Winter, Newkome, & Schubert, 2011)。

电催化合成:该化合物已经过电催化合成,表明其在工业环境中高效生产的潜力。该合成工艺在受控条件下实现了高产率和高纯度,展示了其在化学制造中的适用性 (薛英华,2007)。

咪唑并吡啶的合成:“2,3,5,6-四甲氧基吡啶”可用于合成咪唑并吡啶,这在药物化学和材料科学中很重要。这突出了它作为生物和材料重要化合物合成中前体的作用 (Bagdi, Santra, Monir, & Hajra, 2015)。

螯合剂合成:它参与螯合剂的合成,例如通过与钴离子反应形成 2,3,5,6-四(2-吡啶基)吡嗪。该应用在配位化学和新材料的开发中具有重要意义 (Okamoto, Ogura, & Kinoshita, 1984)。

配位化学:该化合物在衍生物的配位化学中起作用,用作二聚和多金属配合物的桥连配体。这对于理解金属-金属键合和开发新的金属配合物非常重要 (Rawson & Winpenny, 1995)。

朊蛋白抑制研究:“2,3,5,6-四甲氧基吡啶”的衍生物已被研究其在抑制朊蛋白复制中的生物活性,表明在朊蛋白疾病中具有潜在的治疗应用 (May 等人,2007)。

药物开发:该化合物的衍生物正在研究其在预防和治疗骨质疏松等疾病中的作用。这说明了其在药物开发和治疗应用中的潜力 (Hutchinson 等人,2003)。

作用机制

Target of Action

It is known to participate in suzuki–miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 2,3,5,6-Tetramethoxypyridine may interact with a metal catalyst and other organic groups to form new carbon-carbon bonds

Biochemical Pathways

It has been found to be involved in the synthesis of 2,3,5,6-tetramethylpyrazine (tmp), a compound with potential dietotherapy functions . The exact pathways and their downstream effects are subject to ongoing research.

Result of Action

Its derivative, 2,3,5,6-tetramethylpyrazine, has been shown to suppress the expression of certain proteins in colon cancer cells, suggesting potential anti-cancer effects .

属性

IUPAC Name |

2,3,5,6-tetramethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-11-6-5-7(12-2)9(14-4)10-8(6)13-3/h5H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTWPLXLOLLTBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(2,4-dinitroanilino)-5-sulfobenzenesulfonate](/img/structure/B576475.png)

![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)